molecular formula C₂₆H₃₈D₅NO₆ B1157990 3β-Glycocholic Acid-d5

3β-Glycocholic Acid-d5

Cat. No.: B1157990
M. Wt: 470.65
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3β-Glycocholic Acid-d5 (CAS: Not explicitly provided; Catalog No. PA STI 045930) is a stable isotope-labeled analog of glycocholic acid, where five hydrogen atoms are replaced with deuterium (D5). Its molecular formula is C26D5H38NO6, with a molecular weight of 470.654 g/mol . Structurally, it is the glycine conjugate of 3β-hydroxycholic acid, differing from the more common 3α-hydroxyl configuration found in endogenous bile acids. This compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) for quantifying bile acids in biological matrices such as plasma, bile, and feces .

Properties

Molecular Formula

C₂₆H₃₈D₅NO₆

Molecular Weight

470.65

Synonyms

N-[(3β,5β,7α,12α)-3,7,12-Τrihydroxy-24-oxocholan-24-yl]glycine-d5;  _x000B_3β-N-Choloylglycine-d5;  3β-Glycoreductodehydrocholic Acid-d5;  3β,7α,12α-Trihydroxy-5β-cholanic Αcid-24-glycine-d5;  3β-Cholylglycine-d5;  3β-Glycine Cholate-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Conjugation Type : Glycine conjugates (e.g., 3β-Glycocholic Acid-d5) generally exhibit better solid-phase extraction (SPE) recovery (~70%) compared to taurine conjugates (e.g., Taurocholic Acid-d4), which suffer from ion suppression due to high acidity .
  • Hydroxylation Pattern: The 3β-hydroxyl group in 3β-Glycocholic Acid-d5 distinguishes it from the 3α-hydroxyl configuration in most endogenous bile acids. This structural difference may alter interactions with enzymes like bile salt hydrolase (BSH) or cytochrome P450 3A (CYP3A) .
2.2 Metabolic and Enzymatic Interactions
  • CYP3A Activity: Glycodeoxycholic Acid-d5 undergoes 1β- and 5β-hydroxylation primarily via CYP3A4, whereas 3β-Glycocholic Acid-d5’s metabolism remains less studied. The 3β-hydroxyl group may reduce reactivity with CYP3A4 compared to 3α analogs . In contrast, Taurocholic Acid-d4 shows weaker binding to BSH (−4.42 KJ/mol binding energy) compared to non-deuterated glycocholic acid (−7.03 KJ/mol), suggesting deuteriation may subtly affect enzyme-substrate interactions .

Research Findings and Data Tables

Table 1: Recovery Rates of Deuterated Bile Acids in SPE Protocols
Compound Recovery (%) RSD (%) Key Challenge
3β-Glycocholic Acid-d5 >70 <10 Moderate ion suppression
Taurocholic Acid-d5 <30 >30 High acidity (pKa −1.06) causes matrix effects
Glycodeoxycholic Acid-d5 >70 <15 Low endogenous interference

Data sourced from .

Table 2: Enzymatic Binding Energies of Bile Acids
Compound Binding Energy (KJ/mol) Enzyme Key Interaction Residues
Glycocholic Acid (non-D) −7.03 BSH (L. plantarum) Lys32, Gly10, Pro67
Taurocholic Acid-d4 −4.42 BSH (L. plantarum) Weaker hydrogen bonding
3β-Glycocholic Acid-d5* Not reported CYP3A4 Hypothesized altered 3β-CYP3A binding

Inferred from structural analogs in .

Q & A

Q. How can 3β-Glycocholic Acid-d5 be distinguished from other bile acid conjugates in analytical workflows?

Methodological Answer:

  • Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to differentiate isotopic patterns (e.g., deuterium labeling) and structural features. For example, the deuterium atoms in 3β-Glycocholic Acid-d5 create a distinct mass shift compared to non-deuterated analogs like glycocholic acid .
  • Nuclear Magnetic Resonance (NMR) can resolve stereochemical differences (e.g., 3β vs. 3α configurations) by analyzing proton coupling patterns and chemical shifts in the steroid nucleus .

Q. What steps are critical for synthesizing 3β-Glycocholic Acid-d5 with high isotopic purity?

Methodological Answer:

  • Deuterium incorporation : Use deuterated precursors (e.g., deuterium oxide or deuterated solvents) during enzymatic or chemical conjugation of cholic acid with glycine. Ensure reaction conditions (pH, temperature) preserve the 3β-hydroxyl group configuration .
  • Purification : Employ reverse-phase column chromatography with C18 stationary phases and gradient elution (e.g., chloroform/isopropanol mixtures) to isolate the deuterated compound from non-labeled byproducts .

Q. How can researchers optimize detection limits for 3β-Glycocholic Acid-d5 in complex biological matrices?

Methodological Answer:

  • Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove interfering lipids and proteins from serum or fecal samples .
  • Internal standardization : Spike samples with a structurally similar deuterated internal standard (e.g., Tauro-d4-ursodeoxycholic Acid) to correct for matrix effects during LC-MS quantification .

Advanced Research Questions

Q. What experimental challenges arise when studying the pharmacokinetics of 3β-Glycocholic Acid-d5 in vivo?

Methodological Answer:

  • Tracer specificity : Ensure the deuterated compound does not undergo isotopic exchange in biological systems, which could skew distribution data. Validate stability via incubation in simulated gastric fluid or hepatocyte cultures .
  • Tissue distribution : Use radiolabeled analogs (e.g., ³H-labeled 3β-Glycocholic Acid-d5) combined with autoradiography to track uptake in organs like the liver and intestines, accounting for enterohepatic recirculation .

Q. How can researchers investigate the interaction of 3β-Glycocholic Acid-d5 with the gut microbiome?

Methodological Answer:

  • Metabolomic profiling : Combine LC-MS with 16S rRNA sequencing to correlate microbial community shifts (e.g., bile acid-hydrolyzing bacteria like Clostridium scindens) with deuterated bile acid metabolism .
  • In vitro models : Use anaerobic gut microbiome simulators (e.g., SHIME systems) to quantify deconjugation rates of 3β-Glycocholic Acid-d5 under controlled pH and nutrient conditions .

Q. What strategies resolve contradictions in reported bioactivity data for 3β-Glycocholic Acid-d5?

Methodological Answer:

  • Cross-validation : Compare results across multiple detection platforms (e.g., ELISA vs. LC-MS) to rule out assay-specific artifacts .
  • Batch variability : Characterize compound purity via high-resolution mass spectrometry (HRMS) and elemental analysis to confirm isotopic enrichment levels (≥98% d5) .

Q. How should researchers design studies to map the metabolic pathways of 3β-Glycocholic Acid-d5?

Methodological Answer:

  • Isotopic tracing : Administer ³H- or ¹⁴C-labeled 3β-Glycocholic Acid-d5 to animal models and track metabolites (e.g., sulfated or glucuronidated forms) using radiometric detectors coupled to LC systems .
  • Enzyme inhibition : Co-administer inhibitors (e.g., cyclosporine for CYP450 enzymes) to identify rate-limiting steps in hepatic metabolism .

Methodological and Safety Considerations

Q. What are the best practices for handling and storing 3β-Glycocholic Acid-d5 to ensure stability?

Methodological Answer:

  • Storage : Keep lyophilized samples at -20°C in airtight containers with desiccants to prevent hygroscopic degradation. For solutions, use inert solvents (e.g., deuterated methanol) and avoid repeated freeze-thaw cycles .
  • Safety : Wear nitrile gloves and safety goggles when handling powdered forms, as bile acids can cause skin/eye irritation (NFPA hazard rating: Health 2) .

Q. How can researchers address discrepancies in published molar absorption coefficients for glycine-conjugated bile acids?

Methodological Answer:

  • Standardization : Prepare fresh calibration curves using gravimetrically quantified standards under identical solvent and pH conditions. For example, glycocholic acid derivatives show ε values ranging from 1.34–1.56 × 10⁴ M⁻¹cm⁻¹ depending on conjugation position .
  • Instrument calibration : Validate spectrophotometer wavelength accuracy (±1 nm) using holmium oxide filters to minimize inter-laboratory variability .

Data Presentation and Reproducibility

Q. What guidelines ensure rigorous reporting of 3β-Glycocholic Acid-d5 research data?

Methodological Answer:

  • Metadata documentation : Include isotopic purity, storage conditions, and batch numbers in supplementary materials to enable replication .
  • Statistical clarity : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons, and report effect sizes with 95% confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.